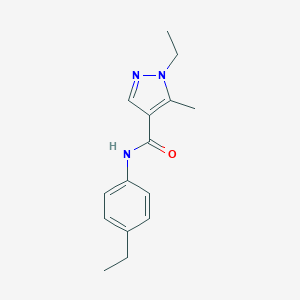
1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. EPMC belongs to the pyrazole carboxamide family and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide may reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In animal models, 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to reduce inflammation, pain, and fever. 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in lab experiments is that it exhibits a wide range of pharmacological activities, making it a versatile compound for studying various diseases and conditions. However, one limitation of using 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide. One potential avenue of research is to investigate the molecular targets of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide and its mechanism of action. This could help to elucidate the pharmacological effects of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide and identify potential therapeutic targets. Another future direction is to investigate the potential use of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to determine the safety and efficacy of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in humans.
Méthodes De Synthèse
The synthesis of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate, followed by the addition of methyl hydrazinecarboxylate and acetic anhydride. The resulting product is then purified through recrystallization. The yield of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide is typically around 70%, and the purity can be determined by thin-layer chromatography and melting point analysis.
Applications De Recherche Scientifique
1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide |
|---|---|
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-ethyl-N-(4-ethylphenyl)-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-4-12-6-8-13(9-7-12)17-15(19)14-10-16-18(5-2)11(14)3/h6-10H,4-5H2,1-3H3,(H,17,19) |
Clé InChI |
IZMQWXYURVVOOG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)CC)C |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B213511.png)

![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)

![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)
![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)

![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213525.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)



![5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213535.png)